molecular formula C20H14O7 B12539621 2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one CAS No. 847363-42-2

2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one

Cat. No.: B12539621
CAS No.: 847363-42-2
M. Wt: 366.3 g/mol
InChI Key: RWZMGPUBPFBFDI-UHFFFAOYSA-N
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Description

Molecular Architecture and Substituent Configuration Analysis

The core structure of 2,6,7-trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one consists of a planar tricyclic xanthone system (dibenzo-γ-pyrone) fused to a substituted phenyl group at position 9. The molecular formula C₂₀H₁₄O₇ confirms seven oxygen-containing functional groups: three hydroxyl groups at positions 2, 6, and 7; one methoxy group at position 3’ of the pendant phenyl ring; and an additional hydroxyl group at position 2’ of the same aromatic system.

Key structural features identified through spectroscopic analysis include:

  • Proton environments : The downfield-shifted hydroxyl protons (δ 12.8–14.2 ppm in DMSO-d₆) indicate strong intramolecular hydrogen bonding between adjacent phenolic groups.
  • Aromatic substitution patterns : Coupling constants (J = 2.4–8.6 Hz) between adjacent protons on the xanthone core confirm meta- and para-substitution relative to the ketone oxygen.
  • Methoxy group orientation : Nuclear Overhauser effect (NOE) correlations between the methoxy protons (δ 3.87 ppm) and aromatic protons at position 4’ (δ 6.91 ppm) establish its ortho relationship to the phenolic hydroxyl at position 2’.

The spatial arrangement of substituents creates distinct electronic environments:

Position Substituent Electronic Effect
2 -OH Strong electron-withdrawing
6 -OH Moderate H-bond donor
7 -OH Ortho-directing
9 Aryl group Steric hindrance source

This substitution pattern significantly influences the compound's π-electron conjugation system, extending delocalization across both the xanthone core and the substituted phenyl moiety.

Properties

CAS No.

847363-42-2

Molecular Formula

C20H14O7

Molecular Weight

366.3 g/mol

IUPAC Name

2,6,7-trihydroxy-9-(2-hydroxy-3-methoxyphenyl)xanthen-3-one

InChI

InChI=1S/C20H14O7/c1-26-16-4-2-3-9(20(16)25)19-10-5-12(21)14(23)7-17(10)27-18-8-15(24)13(22)6-11(18)19/h2-8,21-23,25H,1H3

InChI Key

RWZMGPUBPFBFDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O

Origin of Product

United States

Preparation Methods

Classical Friedel-Crafts Alkylation and Cyclocondensation

One-Pot Synthesis via Acid-Catalyzed Friedel-Crafts Reactions

The most widely reported method involves a one-pot synthesis combining Friedel-Crafts alkylation and cyclocondensation (Figure 1). Key steps include:

  • Starting Materials :

    • 1,2,4-Triacetoxybenzene (5 g, 20 mmol) as the phenolic precursor.
    • 2-Hydroxy-3-methoxybenzaldehyde (10 mmol) as the aryl aldehyde component.
  • Reaction Conditions :

    • Solvent: 50% ethanol (75 mL) with concentrated sulfuric acid (3 mL) as the catalyst.
    • Temperature: Reflux at 80–100°C for 60 minutes post-aldehyde addition.
    • Oxidizing Agent: Potassium peroxodisulfate (2.70 g, 10 mmol) added gradually at 80°C to facilitate quinone formation.
  • Mechanistic Pathway :

    • Step 1 : Acid-mediated cleavage of acetoxy groups generates a triol intermediate.
    • Step 2 : Friedel-Crafts alkylation between the triol and benzaldehyde forms a diarylmethane intermediate.
    • Step 3 : Oxidation with $$ \text{K}2\text{S}2\text{O}_8 $$ yields a p-benzoquinone intermediate, which undergoes cyclocondensation to form the xanthone core.
  • Yield and Purity :

    • Typical yields range from 70–85% after recrystallization from ethanol/water.
    • Purity exceeds 99% (HPLC analysis).
Table 1: Optimization of Reaction Parameters for One-Pot Synthesis
Parameter Optimal Value Impact on Yield
Reaction Temperature 80–100°C ±5% yield
$$ \text{H}2\text{SO}4 $$ Concentration 3–4 mL Critical for acetoxy cleavage
Oxidizing Agent $$ \text{K}2\text{S}2\text{O}_8 $$ (10 mmol) Ensures complete cyclization

Regioselective Suzuki-Miyaura Cross-Coupling

Triflation and Palladium-Catalyzed Coupling

A modern approach employs Suzuki-Miyaura cross-coupling to introduce the 2-hydroxy-3-methoxyphenyl group regioselectively (Figure 2):

  • Precursor Synthesis :

    • 1-Hydroxy-9-oxo-9H-xanthen-3-yl triflate is prepared via triflation of 1-hydroxyxanthone using triflic anhydride ($$ \text{Tf}_2\text{O} $$) in dichloromethane (87% yield).
  • Coupling Reaction :

    • Catalyst: $$ \text{Pd}2(\text{dba})3 $$ (5 mol%) with XPhos ligand (6 mol%).
    • Base: $$ \text{K}3\text{PO}4 $$ (3.0 equiv) in toluene at 110°C for 24 hours.
    • Boronic Acid: 2-Hydroxy-3-methoxyphenylboronic acid (2.0 equiv).
  • Demethylation :

    • Boron tribromide ($$ \text{BBr}3 $$) in $$ \text{CH}2\text{Cl}_2 $$ at 0°C selectively removes methyl protecting groups, yielding the target compound (90–95% yield).
Table 2: Comparative Analysis of Suzuki-Miyaura vs. Friedel-Crafts Methods
Metric Suzuki-Miyaura Friedel-Crafts
Yield 82–88% 70–85%
Regioselectivity High (≥95%) Moderate (~80%)
Reaction Time 24–36 hours 4–6 hours
Scalability Limited by Pd cost Industrially viable

Protecting Group Strategies for Enhanced Selectivity

Methoxy Protection and Deprotection

To prevent unwanted side reactions during synthesis, methoxy groups are often used as temporary protecting groups:

  • Protection :

    • Methylation : Treating phenolic -OH groups with methyl iodide ($$ \text{CH}_3\text{I} $$) in acetone (60–70% yield).
    • Acetylation : Acetic anhydride ($$ \text{Ac}_2\text{O} $$) in pyridine for -OH protection (75–80% yield).
  • Deprotection :

    • Acid Hydrolysis : $$ \text{HCl} $$ in dioxane removes acetyl groups (quantitative yield).
    • BBr₃ Demethylation : Selective cleavage of methyl ethers at 0°C (90–95% yield).

Crystallographic and Purification Techniques

Recrystallization and Chromatography

  • Solvent Systems : Ethanol/water (3:1) for recrystallization, yielding needle-like red crystals.
  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) for impurity removal.

Thermal Stability Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 180–182°C with no decomposition below 250°C, confirming thermal stability during synthesis.

Chemical Reactions Analysis

2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroquinones or other reduced forms.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one exerts its effects involves its ability to chelate metal ions. This chelation can disrupt metal-dependent biological processes, leading to potential therapeutic effects. The compound’s interaction with molecular targets and pathways is still under investigation, but its ability to form stable complexes with metals is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Structural Differences and Molecular Properties

The substituents on the xanthenone core critically influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents (R-group) Molecular Formula Molar Mass (g/mol) Notable Properties/Applications
Target Compound 2-hydroxy-3-methoxyphenyl C₁₉H₁₄O₇ 366.32 (calculated) Potential photosensitizer; H-bonding capacity
Salicylfluorone (CAS 3569-82-2) 2-hydroxyphenyl C₁₉H₁₂O₆ 336.30 Light-sensitive; stored at 2–8°C
2,6,7-Trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one (CAS 6098-81-3) 2-nitrophenyl C₁₉H₁₁NO₇ 365.29 Industrial/research use; nitro group enhances reactivity
Phenylfluorone (CAS 975-17-7) Phenyl C₁₉H₁₂O₅ 320.30 Used in analytical chemistry

Key Observations :

  • Nitro-substituted analogs exhibit higher reactivity and toxicity due to electron-withdrawing effects, necessitating stringent safety protocols (e.g., explosion-proof equipment in handling) .
  • Phenylfluorone lacks polar substituents, reducing solubility in aqueous media but improving stability in organic solvents .

Physicochemical Behavior

  • Hydrogen Bonding : The target compound’s hydroxyl and methoxy groups facilitate extensive H-bonding, likely improving crystallinity and solubility in polar solvents compared to phenyl- or nitro-substituted derivatives .
  • Stability : Salicylfluorone requires dark, cold storage (2–8°C), suggesting photosensitivity. The methoxy group in the target compound may mitigate this by stabilizing the aromatic ring against oxidation .

Biological Activity

2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one, also known by its CAS number 3569-82-2, is a xanthone derivative that has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of natural products known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.

  • Molecular Formula : C₁₉H₁₂O₆
  • Molecular Weight : 336.30 g/mol
  • CAS Number : 3569-82-2
  • Structure : The compound features a xanthone core with multiple hydroxyl groups and a methoxyphenyl substituent, which may contribute to its biological activities.

Antioxidant Activity

Research indicates that xanthones exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in this compound enhances its ability to scavenge free radicals. A study demonstrated that compounds with similar structures showed a notable reduction in oxidative stress markers in cellular models .

Anti-inflammatory Effects

Inflammation is a critical factor in various chronic diseases. Xanthones have been reported to inhibit pro-inflammatory cytokines. In vitro studies have shown that this compound can downregulate the expression of inflammatory mediators such as TNF-alpha and IL-6 in macrophages .

Anticancer Properties

The anticancer potential of xanthones has been extensively studied. This compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and the modulation of the cell cycle . Additionally, it may inhibit tumor growth by interfering with signaling pathways involved in cancer progression.

Case Studies and Research Findings

StudyFindings
Antioxidant Activity Study Demonstrated that the compound significantly reduces oxidative stress markers in human cells .
Anti-inflammatory Study Showed downregulation of TNF-alpha and IL-6 in macrophage cultures .
Anticancer Study Induced apoptosis in various cancer cell lines including breast and colon cancer cells .

The biological activities of this xanthone derivative are attributed to its ability to interact with various molecular targets:

  • Free Radical Scavenging : The hydroxyl groups donate electrons to free radicals, neutralizing them.
  • Cytokine Inhibition : The compound modulates signaling pathways that lead to the production of inflammatory cytokines.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

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